Phenylalanyl-arginyl-phenylalanine
Description
Phenylalanyl-arginyl-phenylalanine (CAS: 49864-46-2) is a synthetic tripeptide composed of three amino acids: phenylalanine (Phe), arginine (Arg), and phenylalanine (Phe), linked via peptide bonds. Its molecular formula is C₃₀H₄₀N₈O₅ (calculated based on sequence and bond formation), with a molecular weight of ~624.7 g/mol . Structurally, it features a central arginine residue flanked by two phenylalanine moieties.
Properties
CAS No. |
49864-46-2 |
|---|---|
Molecular Formula |
C24H32N6O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N6O4/c25-18(14-16-8-3-1-4-9-16)21(31)29-19(12-7-13-28-24(26)27)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
InChI Key |
GNUCSNWOCQFMMC-UFYCRDLUSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Other CAS No. |
49864-46-2 |
sequence |
FRF |
Synonyms |
FRF peptide H-Phe-Arg-Phe-OH Phe-Arg-Phe phenylalanyl-arginyl-phenylalanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4)
- Molecular Formula : C₂₉H₄₁N₇O₅
- Molecular Weight : ~567.69 g/mol
- Key Differences :
- This compound is a tetrapeptide (Phe-Arg-Val-Phe), with valine (Val) replacing the third phenylalanine residue in the tripeptide.
- Valine introduces a branched aliphatic side chain, reducing aromaticity and altering hydrophobicity compared to the tripeptide.
- The additional phenylalanine at the C-terminus increases molecular weight and may influence tertiary structure or receptor binding .
Phenyllactic Acid (CAS: 828-01-3)
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Key Differences: A phenylalanine derivative where the amino group is replaced by a hydroxyl group. Smaller molecular size and lack of peptide bonds result in distinct physicochemical properties, such as higher solubility in organic solvents.
N-Phthalyl-L-alanine (CAS: 74163-81-8)
- Molecular Formula: C₁₁H₁₁NO₄
- Molecular Weight : 237.21 g/mol
- Key Differences: A modified amino acid with a phthalyl group blocking the N-terminus, altering reactivity and stability. Unlike the tripeptide, this compound lacks the arginine residue and peptide backbone, limiting its ability to engage in hydrogen bonding or ionic interactions .
Data Table: Comparative Overview
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Potential Applications |
|---|---|---|---|---|---|
| Phenylalanyl-arginyl-phenylalanine | 49864-46-2 | C₃₀H₄₀N₈O₅ | ~624.7 | Tripeptide with aromatic and cationic residues | Therapeutic research, enzyme studies |
| Phenylalanyl-arginyl-valyl-phenylalanine | 144548-33-4 | C₂₉H₄₁N₇O₅ | ~567.69 | Tetrapeptide with hydrophobic valine residue | Drug delivery, ligand design |
| Phenyllactic acid | 828-01-3 | C₉H₁₀O₃ | 166.18 | Hydroxylated phenylalanine derivative | Antimicrobial agents |
| N-Phthalyl-L-alanine | 74163-81-8 | C₁₁H₁₁NO₄ | 237.21 | Modified amino acid with blocked N-terminus | Prodrug development, stabilizers |
Functional Implications
- Peptide Length and Residue Substitution :
The tripeptide’s shorter chain may enhance membrane permeability compared to the tetrapeptide, while valine’s hydrophobicity in the tetrapeptide could improve lipid bilayer interactions . - Aromatic vs. Aliphatic Side Chains: Phenylalanine’s aromatic rings enable π-π stacking, critical for protein binding, whereas valine’s aliphatic side chain favors hydrophobic packing in non-polar environments.
- Derivatives vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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